Cas no 659-04-1 (methyl (E)-3-(3-nitrophenyl)prop-2-enoate)

Methyl (E)-3-(3-nitrophenyl)prop-2-enoate is a nitrophenyl-substituted unsaturated ester with applications in organic synthesis and pharmaceutical research. Its conjugated system, featuring an (E)-configured double bond and an electron-withdrawing nitro group, makes it a versatile intermediate for Michael additions, cycloadditions, and other transformations. The ester functionality enhances solubility in organic solvents, facilitating purification and handling. The nitro group further enables selective reductions or nucleophilic aromatic substitutions, expanding its utility in heterocycle synthesis. This compound is particularly valuable for constructing pharmacophores or as a precursor in materials science. High purity grades ensure reproducibility in synthetic workflows, making it a reliable choice for research and industrial applications.
methyl (E)-3-(3-nitrophenyl)prop-2-enoate structure
659-04-1 structure
Product name:methyl (E)-3-(3-nitrophenyl)prop-2-enoate
CAS No:659-04-1
MF:C10H9NO4
MW:207.182762861252
CID:962788
PubChem ID:5354136

methyl (E)-3-(3-nitrophenyl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • methyl (E)-m-nitrocinnamate
    • methyl (E)-3-(3-nitrophenyl)acrylate
    • (E)-methyl 3-(3-nitrophenyl)acrylate
    • methyl 3-(3-nitrophenyl)prop-2-enoate
    • 3-(3-Nitro-phenyl)-acrylic acid methyl ester
    • 3-nitrocinnamic acid methyl ester
    • methyl (2E)-3-(3-nitrophenyl)prop-2-enoate
    • methyl (E)-3-(3'-nitrophenyl)propenoate
    • methyl 3-nitrocinnamate
    • Methyl (2E)-3-(3-nitrophenyl)-2-propenoate
    • methyl (E)-3-(3-nitrophenyl)prop-2-enoate
    • Methyl (E)-3-(3-nitrophenyl)-2-propenoate
    • CHEMBL1774695
    • Methyl (2E)-3-(3-nitrophenyl)acrylate
    • NS00042266
    • 1664-59-1
    • NSC1322
    • Methyl 3-nitro-cinnamate
    • LS-13750
    • AMY4848
    • NSC-1322
    • AKOS005259822
    • SCHEMBL1284478
    • CS-13374
    • 659-04-1
    • 2-Propenoic acid, 3-(3-nitrophenyl)-, methyl ester
    • STL406968
    • BBL100148
    • (E)-methyl3-(3-nitrophenyl)acrylate
    • CS-W020528
    • 3-(M-NITROPHENYL)-2-PROPENOIC ACID, METHYL ESTER
    • Methyl 3-(3-nitrophenyl)acrylate
    • M-nitro cinnamic acid, methyl ester
    • EINECS 211-529-3
    • Methyl (2E)-3-(3-nitrophenyl)-2-propenoate #
    • methyl-3-nitrocinnamate
    • NSC 1322
    • 3-(3-Nitrophenyl)acrylic acid methyl ester
    • (E)-3-(3-nitrophenyl)-acrylic acid methyl ester
    • DTXSID701267210
    • 2-Propenoic acid, 3-(3-nitrophenyl)-, methyl ester, (2E)-
    • W11273
    • ALBB-032663
    • MDL: MFCD00024570
    • Inchi: InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3/b6-5+
    • InChI Key: DKQXESBKFCYESZ-AATRIKPKSA-N
    • SMILES: COC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 207.05300
  • Monoisotopic Mass: 207.053158
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.1
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.277±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 125-126 ºC (acetone )
  • Boiling Point: 346.2°C (rough estimate)
  • Flash Point: 154.8°C
  • Refractive Index: 1.5310 (estimate)
  • Solubility: Very slightly soluble (0.6 g/l) (25 º C),
  • PSA: 72.12000
  • LogP: 2.30420

methyl (E)-3-(3-nitrophenyl)prop-2-enoate Security Information

methyl (E)-3-(3-nitrophenyl)prop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M333340-500mg
Methyl (E)-3-(3-Nitrophenyl)prop-2-enoate
659-04-1
500mg
$ 135.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M45190-5g
Methyl (E)-3-(3-nitrophenyl)-2-propenoate
659-04-1 98%
5g
¥2527.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M45190-250mg
Methyl (E)-3-(3-nitrophenyl)-2-propenoate
659-04-1 98%
250mg
¥132.0 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067081-100mg
Methyl (E)-3-(3-nitrophenyl)-2-propenoate
659-04-1 98%
100mg
¥79.00 2024-05-05
Ambeed
A338846-250mg
(E)-Methyl 3-(3-nitrophenyl)acrylate
659-04-1 98%
250mg
$20.0 2025-02-27
Ambeed
A338846-1g
(E)-Methyl 3-(3-nitrophenyl)acrylate
659-04-1 98%
1g
$79.0 2025-02-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CK415-200mg
methyl (E)-3-(3-nitrophenyl)prop-2-enoate
659-04-1 98%
200mg
210.0CNY 2021-07-17
TRC
M333340-1g
Methyl (E)-3-(3-Nitrophenyl)prop-2-enoate
659-04-1
1g
$ 210.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CK415-1g
methyl (E)-3-(3-nitrophenyl)prop-2-enoate
659-04-1 98%
1g
947.0CNY 2021-07-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT2024-1G
methyl (E)-3-(3-nitrophenyl)prop-2-enoate
659-04-1 95%
1g
¥541.00 2023-05-04

Additional information on methyl (E)-3-(3-nitrophenyl)prop-2-enoate

Methyl (E)-3-(3-nitrophenyl)prop-2-enoate (CAS No. 659-04-1): A Comprehensive Overview

Methyl (E)-3-(3-nitrophenyl)prop-2-enoate, a compound with the CAS registry number 659-04-1, is a versatile organic molecule that has garnered significant attention in various scientific and industrial applications. This compound, also referred to as methyl 3-(3-nitrophenyl)acrylate, belongs to the class of α,β-unsaturated esters, which are known for their reactivity and potential in organic synthesis. The E configuration of the double bond in its structure plays a crucial role in determining its chemical properties and reactivity.

The molecular formula of methyl (E)-3-(3-nitrophenyl)prop-2-enoate is C10H9NO4, with a molecular weight of approximately 197.18 g/mol. Its structure consists of a methyl ester group attached to an α,β-unsaturated carbonyl system, where the β-position is substituted with a nitrophenyl group. The presence of the nitro group introduces electron-withdrawing effects, which enhance the electrophilic character of the α,β-unsaturated system, making it highly reactive towards nucleophilic additions and conjugate additions.

Recent advancements in synthetic chemistry have highlighted the importance of methyl (E)-3-(3-nitrophenyl)prop-2-enoate as a key intermediate in the synthesis of various bioactive compounds. For instance, researchers have utilized this compound as a precursor in the preparation of heterocyclic compounds, which are pivotal in drug discovery and development. The ability to undergo Michael addition reactions makes it an invaluable building block in constructing complex molecular architectures.

In terms of applications, methyl (E)-3-(3-nitrophenyl)prop-2-enoate has found utility in polymer science as well. Its reactivity allows it to participate in free radical polymerization reactions, leading to the formation of functional polymers with tailored properties. These polymers have potential applications in coatings, adhesives, and advanced materials.

The synthesis of methyl (E)-3-(3-nitrophenyl)prop-2-enoate typically involves multi-step processes that include nucleophilic aromatic substitution or conjugate addition reactions. Recent studies have focused on optimizing these synthetic routes to enhance yield and selectivity, leveraging modern catalytic techniques and green chemistry principles.

From a toxicological perspective, understanding the safety profile of methyl (E)-3-(3-nitrophenyl)prop-2-enonate is crucial for its industrial use. Preliminary studies indicate that exposure to this compound may pose certain health risks; however, further research is required to establish definitive safety guidelines.

Looking ahead, the continued exploration of methyl (E)-3-(3-nitrophenyl)prop-2-enonate's chemical properties and potential applications is expected to drive innovation across multiple disciplines. Its role as a versatile intermediate underscores its significance in contemporary organic synthesis and materials science.

In conclusion, methyl (E)-3-(3-nitrophenyl)prop-2-enonate (CAS No. 659-04-1) stands as a testament to the intricate beauty of organic chemistry. Its unique structure and reactivity make it an indispensable tool in both academic research and industrial applications. As scientific understanding deepens, this compound will undoubtedly continue to play a pivotal role in advancing chemical sciences.

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